2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one
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Overview
Description
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenyl group, and a dihydrophthalazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzylamine, which is obtained through the reaction of 4-fluorobenzyl chloride with ammonia or an amine.
Cyclization Reaction: The fluorobenzyl intermediate is then subjected to a cyclization reaction with a suitable phthalic anhydride derivative under acidic or basic conditions to form the dihydrophthalazinone core.
Phenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzylamine: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a building block for pharmaceuticals.
Phenylmethylamines: A class of compounds with similar structural features, used in the synthesis of various organic molecules.
Uniqueness
2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one stands out due to its unique combination of functional groups, which imparts specific reactivity and biological activity
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-phenyl-4a,8a-dihydrophthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-12-10-15(11-13-17)14-24-21(25)19-9-5-4-8-18(19)20(23-24)16-6-2-1-3-7-16/h1-13,18-19H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVKNHSXPWHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3C2C=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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